N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine chemical properties
N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine chemical properties
An In-Depth Technical Guide to N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While not extensively documented as a standalone entity, its structural motifs are present in numerous biologically active molecules. This document delineates its core chemical properties, proposes a robust and logical synthetic pathway based on established chemical principles, and outlines methods for its thorough characterization. Furthermore, we explore its potential as a versatile building block for the development of novel therapeutic agents, drawing insights from analogous structures. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel pyrazole-based scaffolds.
Introduction to the Aminopyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including analgesic, anti-inflammatory, and anticancer effects[1][2]. The introduction of an amino group to this heterocyclic system creates aminopyrazoles, which serve as highly versatile intermediates for constructing more complex molecular architectures[3].
N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine incorporates several key features that make it a valuable synthetic intermediate:
-
A Dimethylated Pyrazole Core: Provides a stable and well-defined heterocyclic foundation.
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An N-Benzyl Group: Acts as a robust protecting group for the pyrazole nitrogen, influencing solubility and potentially participating in π-stacking interactions in downstream applications. It can also be removed if necessary for further derivatization.
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A C4-Secondary Amine: This nucleophilic center is the primary point for synthetic modification, allowing for the introduction of diverse functional groups and the construction of compound libraries for biological screening[3].
These attributes position the molecule as an ideal starting point for exploring structure-activity relationships (SAR) in various drug discovery programs.
Caption: Figure 1. Chemical Structure of N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine.
Physicochemical and Computed Properties
A summary of the key chemical identifiers and computed physical properties for N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine is presented below. These values are crucial for experimental design, including solvent selection, reaction monitoring, and purification strategy.
| Property | Value | Source |
| IUPAC Name | N-benzyl-1,3-dimethyl-1H-pyrazol-4-amine | --- |
| Molecular Formula | C₁₂H₁₅N₃ | Computed |
| Molecular Weight | 201.27 g/mol | Computed |
| Exact Mass | 201.12660 Da | Computed |
| XLogP3 (Predicted) | 1.9 - 2.2 | Estimated based on similar structures[4] |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Appearance | Expected to be a solid or oil at room temp. | --- |
Synthesis and Mechanistic Insights
The synthesis of N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine can be logically achieved via a two-step sequence starting from a commercially available nitro-pyrazole precursor. This pathway involves the reduction of a nitro group followed by a reductive amination, both of which are high-yielding and well-established transformations in organic synthesis.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-4-amine (Intermediate A)
The initial step is the reduction of the nitro group of 1,3-dimethyl-4-nitro-1H-pyrazole to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and ease of product isolation[1][5].
Mechanism & Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups. In the presence of a hydrogen source (H₂ gas), the catalyst facilitates the transfer of hydrogen atoms to the nitro group, which is sequentially reduced through nitroso and hydroxylamine intermediates before yielding the final amine. Alcohols like ethanol or methanol are typically used as solvents due to their ability to dissolve the substrate and their inertness under these conditions.
Caption: Figure 2. Experimental workflow for the synthesis of Intermediate A.
Experimental Protocol:
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In a round-bottom flask, dissolve 1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% relative to the substrate).
-
Seal the flask and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Introduce a hydrogen atmosphere, either from a hydrogen-filled balloon (for small scale) or using a Parr hydrogenator apparatus.
-
Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with inert gas.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
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Concentrate the filtrate under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazol-4-amine (Intermediate A), which can often be used in the next step without further purification.
Step 2: Reductive Amination to N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine
The final product is synthesized by reacting Intermediate A with benzaldehyde via direct reductive amination. This is a highly efficient and widely used method for forming C-N bonds[6][7].
Mechanism & Rationale: The reaction proceeds in two stages within the same pot. First, the primary amine (Intermediate A) and benzaldehyde undergo a condensation reaction to form a Schiff base, or imine, intermediate. A mild, selective reducing agent, such as Sodium Triacetoxyborohydride (STAB), is then used to reduce the imine C=N bond to the corresponding secondary amine[8]. STAB is particularly effective because it is less reactive than other borohydrides and will not readily reduce the starting aldehyde, minimizing side reactions. Dichloromethane (DCM) is a common solvent for this reaction.
Caption: Figure 3. Logical pathway of the one-pot reductive amination process.
Experimental Protocol:
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Dissolve 1,3-dimethyl-1H-pyrazol-4-amine (Intermediate A, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
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Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the mixture.
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Stir the reaction at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain the pure N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine.
Spectroscopic and Structural Characterization
Unambiguous confirmation of the chemical structure requires a combination of spectroscopic techniques. The following data are predicted for N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine and serve as a benchmark for experimental validation.
| Technique | Predicted Data |
| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), ~4.3 (s, 2H, -CH₂-Ph), ~3.7 (s, 3H, N-CH₃), ~2.2 (s, 3H, C-CH₃), ~7.5 (s, 1H, Pyrazole C5-H), ~4.5 (br s, 1H, -NH-). |
| ¹³C NMR | δ ~138 (Ar C-ipso), ~128 (Ar CH), ~127 (Ar CH), ~50 (-CH₂-), ~35 (N-CH₃), ~12 (C-CH₃), Pyrazole carbons (~145, ~135, ~115). |
| FT-IR (cm⁻¹) | ~3350 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (C=C and C=N ring stretches).[3] |
| MS (ESI) | [M+H]⁺ = 202.13 |
Reactivity and Potential Applications in Drug Discovery
N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine is a valuable intermediate primarily due to the reactivity of its secondary amine. This functional group can readily undergo acylation, sulfonylation, or further alkylation, allowing for the rapid synthesis of a diverse library of analogues for biological testing.
The pyrazole scaffold is a cornerstone in modern drug design. Derivatives of N-benzyl pyrazoles, in particular, have shown significant promise as potent anticancer agents. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators with antiproliferative activity against pancreatic cancer cells[9][10]. Furthermore, pyrimidine-linked di-pyrazole amines have been developed as potent and selective CDK2 inhibitors, a key target in cancer therapy[11][12].
Given these precedents, N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine is an excellent starting material for programs targeting:
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Kinase Inhibitors: The aminopyrazole core is a well-known hinge-binding motif.
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Anticancer Agents: As a scaffold for developing inhibitors of cell proliferation, autophagy, and cell cycle progression[9][12].
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Anti-inflammatory and Analgesic Drugs: Continuing the long history of pyrazoles in this therapeutic area[1].
Conclusion
N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine represents a strategically important building block for chemical and pharmaceutical research. While detailed studies on this specific molecule are sparse, its synthesis is readily achievable through reliable and scalable chemical methods. Its structural features, particularly the reactive secondary amine, provide a gateway for extensive chemical modification. The proven biological relevance of the aminopyrazole and N-benzyl pyrazole scaffolds underscores its potential for the discovery of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.
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